molecular formula C12H12FNO4S2 B10914546 N-(2,4-Dimethoxyphenyl)-5-fluorothiophene-2-sulfonamide

N-(2,4-Dimethoxyphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10914546
M. Wt: 317.4 g/mol
InChI Key: MWTFHOCUTFJVQM-UHFFFAOYSA-N
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Description

N~2~-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a dimethoxyphenyl moiety. Its unique structure makes it a subject of interest for various scientific research applications, particularly in the field of antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the fluorine atom and the sulfonamide group. The dimethoxyphenyl moiety is then attached through a coupling reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .

Scientific Research Applications

N~2~-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2,4-DIMETHOXYPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis. This leads to the suppression of bacterial growth and proliferation . Molecular docking studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12FNO4S2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C12H12FNO4S2/c1-17-8-3-4-9(10(7-8)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3

InChI Key

MWTFHOCUTFJVQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)OC

Origin of Product

United States

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